

# Using involucrin expression to assess the efficacy of dermatological drugs

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Volucrin  |           |
| Cat. No.:            | B12380792 | Get Quote |

# Assessing Dermatological Drug Efficacy: The Role of Involucrin Expression

Application Notes and Protocols for Researchers and Drug Development Professionals

#### Introduction

Involucrin (IVL) is a key protein in the terminal differentiation of epidermal keratinocytes. It serves as a crucial structural component of the cornified envelope, a highly insoluble and resilient structure essential for the skin's barrier function. The expression of involucrin is tightly regulated during keratinocyte differentiation and is often altered in various dermatological diseases characterized by abnormal keratinization and impaired barrier function, such as psoriasis, atopic dermatitis, and ichthyosis. Consequently, monitoring involucrin expression provides a valuable biomarker for assessing the efficacy of dermatological drugs aimed at normalizing epidermal differentiation and restoring skin barrier integrity.

These application notes provide a comprehensive overview and detailed protocols for utilizing in**volucrin** expression as a key endpoint in dermatological drug development.

## Pathophysiological Relevance of Involucrin Expression



In healthy skin, in**volucrin** is primarily expressed in the suprabasal layers of the epidermis, specifically the stratum spinosum and stratum granulosum.[1][2] However, in several hyperproliferative and inflammatory skin conditions, its expression pattern and levels are significantly altered:

- Psoriasis: This chronic inflammatory disease is characterized by epidermal hyperplasia and abnormal keratinocyte differentiation. In psoriatic lesions, in**volucrin** expression is often upregulated and appears prematurely in the lower epidermal layers.[3]
- Atopic Dermatitis (AD): In contrast to psoriasis, AD is often associated with a defective skin barrier. The expression of involucrin, along with other key barrier proteins like loricrin and filaggrin, can be downregulated in AD skin, particularly in response to Th2 cytokines like IL-4 and IL-13.[4][5]
- Ichthyosis: This group of genetic skin disorders is characterized by dry, thickened, and scaly skin. In some forms, such as lamellar ichthyosis, involucrin expression is decreased, contributing to the defective skin barrier.[1] Treatment with retinoids has been shown to increase involucrin expression, correlating with clinical improvement.[1]
- Scleroderma: In this autoimmune disease, there can be delayed epidermal differentiation, with some studies showing decreased involucrin expression in cultured keratinocytes from patients.[4]

# Signaling Pathways Regulating Involucrin Expression

The expression of in**volucrin** is controlled by a complex network of signaling pathways that govern keratinocyte differentiation. Understanding these pathways is crucial for identifying potential drug targets.





#### Click to download full resolution via product page

Caption: Key signaling pathways regulating involucrin expression in keratinocytes.

#### Key pathways include:

- PI3K/Akt Pathway: This pathway is known to play a role in keratinocyte differentiation and can positively influence in**volucrin** expression.
- ERK1/2 Pathway: The role of the ERK1/2 pathway is complex and can be context-dependent. While some studies suggest it promotes differentiation, others indicate that its inhibition can restore differentiation in certain disease models.[6][7]
- STAT6 Pathway: Activated by Th2 cytokines like IL-4 and IL-13, the STAT6 pathway is a key
  negative regulator of involucrin expression, contributing to the barrier defects seen in atopic
  dermatitis.[4][5]

## Experimental Protocols for Assessing Involucrin Expression

The following are detailed protocols for the quantification of in**volucrin** at both the protein and mRNA levels in skin biopsies and cultured keratinocytes.



### **Experimental Workflow Overview**



Click to download full resolution via product page

Caption: General workflow for analyzing involucrin expression.

### Protocol 1: Immunohistochemistry (IHC) for Involucrin in Skin Biopsies

This protocol allows for the visualization and semi-quantitative analysis of in**volucrin** protein expression and its localization within the epidermal layers.

#### Materials:

- Formalin-fixed, paraffin-embedded (FFPE) skin biopsy sections (4-5 μm)
- Xylene and graded ethanol series for deparaffinization and rehydration



- Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
- Hydrogen peroxide (3%) for quenching endogenous peroxidase activity
- Blocking buffer (e.g., 5% normal goat serum in PBS)
- Primary antibody: anti-involucrin antibody (mouse or rabbit)
- HRP-conjugated secondary antibody
- DAB (3,3'-Diaminobenzidine) substrate kit
- · Hematoxylin counterstain
- · Mounting medium

#### Procedure:

- Deparaffinization and Rehydration:
  - Immerse slides in xylene (2 x 5 minutes).
  - Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.
- Antigen Retrieval:
  - Heat slides in citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
  - Allow slides to cool to room temperature.
- Peroxidase Quenching:
  - Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
  - Rinse with PBS (3 x 5 minutes).
- Blocking:



- Incubate sections with blocking buffer for 1 hour at room temperature to prevent nonspecific antibody binding.
- Primary Antibody Incubation:
  - Incubate sections with the primary anti-involucrin antibody (diluted according to manufacturer's instructions) overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
  - Rinse with PBS (3 x 5 minutes).
  - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
  - Rinse with PBS (3 x 5 minutes).
  - Apply DAB substrate and incubate until a brown precipitate is visible (monitor under a microscope).
  - Stop the reaction by rinsing with distilled water.
- Counterstaining and Mounting:
  - Counterstain with hematoxylin for 1-2 minutes.
  - Dehydrate through a graded ethanol series and clear in xylene.
  - Mount with a permanent mounting medium.

Data Analysis: A semi-quantitative scoring method can be used, evaluating both the intensity of staining (0 = negative, 1 = weak, 2 = moderate, 3 = strong) and the percentage of positive cells in the epidermis. An overall score can be calculated by multiplying the intensity and percentage scores.

## Protocol 2: Western Blotting for Involucrin in Keratinocytes or Skin Homogenates



This protocol allows for the quantitative analysis of total in**volucrin** protein levels.

#### Materials:

- RIPA lysis buffer with protease inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- · Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- · Primary antibody: anti-involucrin antibody
- HRP-conjugated secondary antibody
- Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
- ECL (Enhanced Chemiluminescence) substrate

#### Procedure:

- Protein Extraction:
  - Homogenize skin biopsies or lyse cultured keratinocytes in RIPA buffer.
  - Centrifuge to pellet cell debris and collect the supernatant.
- Protein Quantification:
  - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Protein Transfer:
  - Load equal amounts of protein (20-30 μg) per lane onto an SDS-PAGE gel.



- Separate proteins by electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- · Blocking and Antibody Incubation:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary anti-involucrin antibody and a loading control antibody overnight at 4°C.
- Secondary Antibody Incubation and Detection:
  - Wash the membrane with TBST (3 x 10 minutes).
  - Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
  - Wash the membrane with TBST (3 x 10 minutes).
  - Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Data Analysis: Quantify the band intensities using densitometry software. Normalize the in**volucrin** band intensity to the loading control (e.g., GAPDH) to determine the relative protein expression.

### Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Involucrin mRNA

This protocol allows for the sensitive and specific quantification of involucrin gene expression.

#### Materials:

- RNA extraction kit (e.g., RNeasy Kit)
- DNase I



- cDNA synthesis kit
- SYBR Green or TaqMan-based qPCR master mix
- Primers for human involucrin (IVL) and a reference gene (e.g., GAPDH, ACTB)

#### Procedure:

- RNA Extraction and DNase Treatment:
  - Extract total RNA from skin biopsies or cultured keratinocytes using a suitable kit.
  - Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
- · cDNA Synthesis:
  - Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit.
- qPCR:
  - Set up the qPCR reaction with the cDNA template, qPCR master mix, and primers for IVL and the reference gene.
  - Run the qPCR reaction on a real-time PCR instrument.

Data Analysis: Calculate the relative expression of the IVL gene using the  $\Delta\Delta$ Ct method, normalizing to the expression of the reference gene.

# Data Presentation: Quantitative Analysis of Involucrin Expression

The following tables summarize quantitative data from studies assessing the effect of dermatological drugs on in**volucrin** expression.

Table 1: Effect of Propylthiouracil on Involucrin Expression in Psoriasis



| Treatment<br>Group                                                                  | N  | Baseline<br>Involucrin IHC<br>Score (Mean ±<br>SD) | Week 12<br>Involucrin IHC<br>Score (Mean ±<br>SD) | P-value  |
|-------------------------------------------------------------------------------------|----|----------------------------------------------------|---------------------------------------------------|----------|
| Oral<br>Propylthiouracil<br>(100 mg, 3x<br>daily)                                   | 25 | 9.00 ± 0.67                                        | 3.90 ± 0.88                                       | < 0.0001 |
| Data from a study on the effect of propylthiouracil in chronic plaque psoriasis.[3] |    |                                                    |                                                   |          |

Table 2: Effect of Retinoids on Involucrin Expression in Lamellar Ichthyosis

| Treatment                                                                             | Method              | Outcome                                                                 |
|---------------------------------------------------------------------------------------|---------------------|-------------------------------------------------------------------------|
| In vivo retinoid treatment                                                            | Western Blot, ELISA | Increased involucrin expression, correlating with clinical improvement. |
| Qualitative and semi-<br>quantitative data from a study<br>on lamellar ichthyosis.[1] |                     |                                                                         |

Table 3: Effect of Dupilumab on Epidermal Differentiation Genes in Atopic Dermatitis



| Treatment Group                                                                                                                                                                                                                              | N  | Time Point | Outcome for Epidermal Differentiation and Barrier Genes (including Filaggrin, Loricrin)                   |
|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----|------------|-----------------------------------------------------------------------------------------------------------|
| Dupilumab (200 mg,<br>weekly)                                                                                                                                                                                                                | 27 | Week 16    | Significant increase in the expression of epidermal differentiation, barrier, and lipid metabolism genes. |
| Placebo                                                                                                                                                                                                                                      | 27 | Week 16    | No significant change.                                                                                    |
| While this study did not provide specific quantitative data for involucrin, it demonstrated a significant improvement in the expression of other key epidermal differentiation proteins, suggesting a similar positive effect on involucrin. |    |            |                                                                                                           |

### Conclusion

Involucrin is a robust and clinically relevant biomarker for assessing the efficacy of dermatological drugs. Its expression is dynamically regulated in various skin diseases, and its normalization often correlates with clinical improvement. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to effectively incorporate the analysis of involucrin expression into their



preclinical and clinical studies, thereby facilitating the development of novel and effective therapies for a range of dermatological conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Altered expression of immunoreactive involucrin in lamellar ichthyosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Downregulation of involucrin in psoriatic lesions following therapy with propylthiouracil, an anti-thyroid thioureylene: immunohistochemistry and gene expression analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Loricrin and involucrin expression is down-regulated by Th2 cytokines through STAT-6 -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loricrin and involucrin expression is down-regulated by Th2 cytokines through STAT-6 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Using involucrin expression to assess the efficacy of dermatological drugs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380792#using-involucrin-expression-to-assessthe-efficacy-of-dermatological-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com